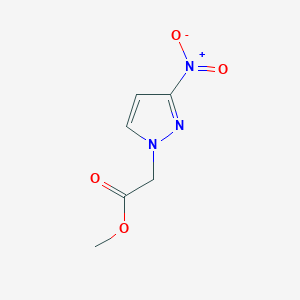

Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-nitropyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-13-6(10)4-8-3-2-5(7-8)9(11)12/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASFSLMTFIFXAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies and Strategic Approaches for Methyl 2 3 Nitro 1h Pyrazol 1 Yl Acetate

Regioselective Synthesis of 3-Nitro-1H-pyrazoles and Their Precursors

The formation of the 3-nitro-1H-pyrazole core is the critical first stage in the synthesis of the target compound. The regioselective introduction of the nitro group at the C3 position can be achieved through several strategic approaches, each with distinct advantages and challenges.

Cyclocondensation Strategies for Pyrazole (B372694) Ring Formation

The most classical and versatile method for constructing the pyrazole ring is the cyclocondensation of a 1,3-dielectrophilic precursor with hydrazine (B178648). mdpi.combeilstein-journals.org To achieve the desired 3-nitro substitution pattern, this strategy requires a 1,3-dicarbonyl compound or its synthetic equivalent bearing a nitro group.

One viable precursor is a β-nitro-α,β-unsaturated ketone. The reaction proceeds via an initial Michael addition of hydrazine to the unsaturated system, followed by intramolecular cyclization and dehydration. The regioselectivity of the initial nucleophilic attack by hydrazine is crucial. Generally, the initial attack of the substituted nitrogen of a monosubstituted hydrazine occurs at the β-carbon, which, after cyclization, places the substituent at the N1 position. For hydrazine itself, the orientation is determined by the subsequent cyclization step, which is influenced by the electronic and steric nature of the substituents on the dicarbonyl precursor.

While direct cyclocondensation with nitro-containing 1,3-dicarbonyls is a conceptually straightforward approach, the stability and accessibility of such precursors can be challenging. A more common strategy involves using precursors that can be nitrated either before or after pyrazole ring formation. For instance, the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with various hydrazines has been shown to produce N1-substituted 4-nitropyrazole-5-carboxylates with excellent regioselectivity, demonstrating the utility of pre-functionalized synthons in directing pyrazole substitution. beilstein-journals.org

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Precursor A (1,3-Dielectrophile) | Precursor B (Hydrazine) | Conditions | Product | Key Feature | Reference |

| 1,3-Diketones | Substituted Hydrazines | Varies | Mixture of 1,3- and 1,5-disubstituted pyrazoles | Classic Knorr synthesis; regioselectivity can be an issue. | beilstein-journals.org |

| α,β-Unsaturated Ketones | Hydrazine Hydrate (B1144303) | Oxidation required | Pyrazoles (via pyrazoline intermediate) | Standard approach for pyrazoline synthesis, which can be oxidized to pyrazoles. | beilstein-journals.org |

| Acetylenic Ketones | Hydrazine Derivatives | Varies | Mixture of regioisomers | A long-established method that often results in isomeric mixtures. | mdpi.com |

| Ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate | Substituted Hydrazines | Pyridine (B92270) | N1-substituted 4-nitropyrazole-5-carboxylates | Demonstrates regioselective synthesis using a nitro-containing precursor. | beilstein-journals.org |

Direct Nitration Procedures and Selectivity Considerations in Pyrazole Systems

Direct electrophilic nitration of the pyrazole ring is another pathway to introduce the nitro group. However, this reaction is notoriously complex regarding regioselectivity. The pyrazole ring has multiple potential sites for substitution (N1, C3, C4, and C5), and the outcome is highly dependent on the reaction conditions and the nature of the nitrating agent.

Nitration of unsubstituted 1H-pyrazole often leads to a mixture of products. Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the pyrazole ring is protonated, forming the pyrazolium (B1228807) cation. This deactivates the ring towards electrophilic attack, and nitration, if it occurs, is often directed to the C4 position. Milder nitrating systems, such as nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O), can lead to initial N-nitration to form 1-nitropyrazole (B188897) (N-nitropyrazole). researchgate.netsemanticscholar.org This N-nitro intermediate can then rearrange to C-nitropyrazoles upon heating, which is a more controlled method for achieving C-nitration (see Section 2.1.3).

The use of nitric acid with trifluoroacetic anhydride has been reported as an effective system for the direct nitration of various five-membered heterocycles. semanticscholar.orgresearchgate.net For pyrazole itself, this method yielded a 3,4-dinitrated derivative. semanticscholar.org Notably, the direct nitration of N-substituted pyrazoles can offer better regiocontrol. For instance, N-methylpyrazole, when treated with nitric acid/trifluoroacetic anhydride, yields the 3-nitro product in 65% yield, indicating that the N1-substituent can direct the incoming nitro group to the C3 position. semanticscholar.org This suggests that a strategy involving N-substitution with a temporary directing group, followed by nitration and subsequent removal of the group, could be a viable, albeit longer, route to 3-nitro-1H-pyrazole.

Table 2: Selectivity in Direct Nitration of Pyrazole Derivatives

| Substrate | Nitrating Agent / Conditions | Major Product(s) | Yield | Observations | Reference |

| 1H-Pyrazole | HNO₃ / Ac₂O | 1-Nitropyrazole | 85.5% | N-nitration is the primary initial step. | researchgate.net |

| 1H-Pyrazole | HNO₃ / Trifluoroacetic Anhydride | 3,4-Dinitropyrazole | 41% | Powerful nitrating system leads to dinitration. | semanticscholar.org |

| N-Methylpyrazole | HNO₃ / Trifluoroacetic Anhydride | N-Methyl-3-nitropyrazole | 65% | N1-methyl group directs nitration to the C3 position. | semanticscholar.org |

Rearrangement Pathways of N-Nitropyrazoles to C-Nitropyrazoles

The most reliable and widely used method for the synthesis of 3-nitro-1H-pyrazole is the thermal rearrangement of 1-nitropyrazole. nih.gov This process is typically achieved by heating 1-nitropyrazole, which is readily prepared by the N-nitration of pyrazole, in a high-boiling point solvent. researchgate.netgoogle.com

The mechanism of this transformation is understood to be a nih.govnih.gov sigmatropic shift, where the nitro group migrates from the N1 position to the C5 (or C3) position of the pyrazole ring. google.com This intramolecular process is advantageous as it avoids the use of harsh acidic conditions associated with direct C-nitration and offers high regioselectivity for the 3(5)-nitro isomer. Due to the tautomeric nature of the resulting product, 3-nitropyrazole and 5-nitropyrazole are the same compound.

Studies have shown that this rearrangement proceeds efficiently at temperatures between 120–180 °C in solvents such as anisole, n-octanol, or benzonitrile (B105546). nih.govfx361.com For example, heating 1-nitropyrazole in benzonitrile at 180 °C for 3 hours results in 3-nitro-1H-pyrazole in high yield. nih.gov One study reported an optimized yield of 92.8% for the rearrangement step. researchgate.net This method stands out as the most effective and regioselective strategy for preparing the key 3-nitro-1H-pyrazole intermediate required for the synthesis of Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate.

N-Alkylation Pathways for Pyrazole Functionalization

Once 3-nitro-1H-pyrazole is obtained, the final step is the introduction of the methyl acetate (B1210297) group at the N1 position. For an unsymmetrical pyrazole like 3-nitro-1H-pyrazole, N-alkylation can potentially occur at two different nitrogen atoms (N1 and N2), leading to two regioisomers. Achieving high regioselectivity is therefore paramount.

Optimization of Reaction Conditions for High Regioselectivity (N1 vs. N2) and Yield

The N-alkylation of 3-substituted pyrazoles under basic conditions is a well-established procedure. The regiochemical outcome is primarily governed by a combination of steric and electronic factors. The deprotonation of 3-nitro-1H-pyrazole with a base generates a pyrazolate anion, which then acts as a nucleophile.

Alkylation typically occurs preferentially at the nitrogen atom that is sterically less hindered. In the case of 3-nitro-1H-pyrazole, the N1 position is adjacent to a C-H bond, while the N2 position is adjacent to the bulky nitro group at C3. Consequently, the electrophile (e.g., methyl 2-bromoacetate) will preferentially attack the N1 position due to lower steric hindrance. researchgate.net This steric control generally leads to high N1 selectivity.

Commonly employed conditions involve the use of a base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or tetrahydrofuran (B95107) (THF). beilstein-journals.orgresearchgate.net For 3-nitropyrazole, alkylation has been shown to proceed with high regioselectivity, yielding only the N1-alkylated isomer. researchgate.net The choice of base and solvent can be optimized to maximize the yield and ensure complete reaction. For instance, NaH in THF is often a highly effective combination for achieving clean and highly regioselective N1-alkylation of substituted pyrazoles and indazoles. beilstein-journals.org

Table 3: Factors Influencing N1 vs. N2 Regioselectivity in Pyrazole Alkylation

| Factor | Influence on N1-Alkylation | Explanation | Reference |

| Steric Hindrance | Favors N1-Alkylation | The substituent at C3 sterically shields the adjacent N2 position, directing the electrophile to the less hindered N1 position. | researchgate.net |

| Base | High | Strong, non-nucleophilic bases like NaH are effective. K₂CO₃ is a common, milder alternative. | beilstein-journals.org |

| Solvent | Moderate | Polar aprotic solvents (DMF, THF, MeCN) are standard as they effectively solvate the cation of the base and do not interfere with the nucleophile. | researchgate.net |

| Electrophile | Minor | The nature of the alkylating agent (e.g., methyl 2-bromoacetate) generally does not override the inherent steric preference for N1 attack. | mdpi.com |

Catalytic Approaches in N-Alkylation Methodologies (e.g., Enzyme-Mediated, Acid-Catalyzed, Basic Catalysis)

Beyond traditional stoichiometric base-mediated methods, several catalytic approaches have been developed for the N-alkylation of pyrazoles, offering alternative pathways with potential benefits in selectivity and reaction conditions.

Basic Catalysis: This is the most common approach, as described above, where a base like K₂CO₃ is used to deprotonate the pyrazole. While often used in stoichiometric amounts, it can be considered catalytic in the sense that it is regenerated if a proton source is available from the alkylating agent's side products, though in practice it is consumed.

Acid-Catalyzed Alkylation: A novel method utilizes trichloroacetimidates as alkylating agents in the presence of a Brønsted acid catalyst, such as camphorsulfonic acid (CSA). mdpi.com The reaction proceeds through the formation of a carbocation intermediate from the trichloroacetimidate, which is then trapped by the pyrazole nucleophile. For unsymmetrical pyrazoles, this method also shows sterically controlled regioselectivity, favoring alkylation at the less hindered nitrogen. mdpi.com This approach avoids the need for strong bases and can be performed under mild conditions.

Enzyme-Mediated Catalysis: Biocatalysis offers a powerful tool for achieving exceptionally high regioselectivity. Engineered methyltransferases have been utilized in a two-enzyme cascade system to perform the N-alkylation of pyrazoles. nih.govnih.gov This system uses simple haloalkanes as the alkyl source and has demonstrated unprecedented regioselectivity (>99%) for the alkylation of substituted pyrazoles. nih.gov The enzyme's active site provides a precisely controlled environment that directs the alkyl group to a specific nitrogen atom, overcoming the challenges of chemical regiocontrol. While requiring specialized biological catalysts, this method represents the state-of-the-art in selective N-alkylation.

Influence of Steric and Electronic Effects on Alkylation Regioselectivity

The N-alkylation of unsymmetrical pyrazoles, such as 3-nitropyrazole, presents a critical challenge in controlling regioselectivity. The pyrazole ring contains two nitrogen atoms, and the substitution reaction can potentially yield two different regioisomers. The outcome of the alkylation is primarily dictated by a combination of steric and electronic factors imposed by the substituents on the pyrazole ring. mdpi.comacs.org

In the case of 3-nitropyrazole, the precursor to the target molecule, the nitro group at the C3 position is a powerful electron-withdrawing group. This electronic effect decreases the nucleophilicity of both nitrogen atoms in the pyrazole ring, yet its influence is critical in directing the incoming alkyl group. Concurrently, the physical size of the nitro group creates steric hindrance around the adjacent N2 nitrogen atom. mdpi.com Consequently, alkylating agents preferentially attack the less sterically hindered N1 nitrogen, leading to the formation of 1-substituted pyrazoles. mdpi.com Studies on the alkylation of 3-nitropyrazole have shown that the reaction leads selectively to the formation of the N1-alkylated isomer. researchgate.net This high regioselectivity is a crucial factor in the synthesis of this compound.

Advanced methods, including the use of engineered enzymes in a two-enzyme cascade, have demonstrated the potential for achieving unprecedented regioselectivity (>99%) in pyrazole alkylations with simple haloalkanes, offering a catalyst-controlled approach that overcomes substrate-inherent limitations. nih.gov

Table 1: Factors Influencing Regioselectivity in the Alkylation of 3-Nitropyrazole

| Factor | Influence on N1-Alkylation | Influence on N2-Alkylation | Predominant Outcome |

| Electronic Effect | The electron-withdrawing nitro group deactivates both N atoms, but the N1 position remains the more favorable site for nucleophilic attack. | The proximity of the nitro group strongly deactivates the N2 position. | N1-substitution is electronically favored. |

| Steric Effect | The N1 position is sterically unhindered, allowing easier access for the alkylating agent. mdpi.com | The nitro group at C3 creates significant steric bulk, hindering the approach of the alkylating agent to the N2 position. mdpi.com | N1-substitution is sterically favored. |

Methyl Ester Formation and Transformation in Complex Pyrazole Scaffolds

The methyl ester functional group in the target molecule is a key feature that can be introduced or modified through various established chemical transformations.

The most direct method for forming the methyl ester is through the esterification of its corresponding carboxylic acid precursor, 2-(3-nitro-1H-pyrazol-1-yl)acetic acid. Standard esterification protocols are applicable to pyrazole carboxylic acids. researchgate.net A common and effective technique involves a two-step process. First, the carboxylic acid is converted into a more reactive acyl chloride. dergipark.org.tr This is typically achieved by reacting the acid with an agent like thionyl chloride or oxalyl chloride. nih.gov The resulting pyrazole acid chloride is then reacted with methanol, often under basic conditions (such as the Schotten-Baumann method), to yield the desired methyl ester, this compound. dergipark.org.tr

Alternatively, direct synthesis of pyrazole esters can be achieved through cyclocondensation reactions. For instance, treating substituted ethyl-2,4-dioxo-4-phenylbutanoate intermediates with hydrazine hydrate yields ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives directly. researchgate.net This highlights that the ester functionality can be incorporated from the initial building blocks of the pyrazole ring.

The ester group on a pyrazole scaffold is not static and can be interconverted. Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a viable method for modifying the ester functionality. For example, a methyl ester can be converted to an ethyl ester by reaction with ethanol (B145695), typically in the presence of an acid or base catalyst. Evidence of such transformations has been observed where transesterification occurred simultaneously during the synthesis of related heterocyclic systems when ethanol was used as the solvent. derpharmachemica.com This type of interconversion allows for the fine-tuning of a molecule's properties, such as solubility or reactivity, after the main pyrazole scaffold has been assembled.

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. benthamdirect.com The synthesis of pyrazole derivatives, including this compound, is increasingly being viewed through the lens of green chemistry. nih.gov

A key principle of green chemistry is the reduction or elimination of hazardous solvents. thieme-connect.com Significant progress has been made in developing solvent-free synthetic methods for pyrazoles. These techniques include conducting reactions by heating the neat reactants together or using mechanical grinding. researchgate.nettandfonline.comresearchgate.net Such methods can lead to high yields without the need for purification, simplifying the process and reducing waste. rsc.org The use of alternative energy sources, such as microwave irradiation and ultrasonication, can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Furthermore, the replacement of volatile and toxic organic solvents with environmentally benign alternatives is a major focus. Water, being non-toxic, abundant, and non-flammable, is an ideal green solvent for organic synthesis. thieme-connect.comacs.org Various protocols for synthesizing pyrazole derivatives in aqueous media have been successfully developed, often employing catalysts that are recoverable and reusable. researchgate.net

To quantitatively assess the environmental impact of a chemical process, green chemistry utilizes several metrics, most notably Atom Economy and the Environmental Factor (E-Factor). sheldon.nl

Atom Economy: This is a theoretical concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. sheldon.nl Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful.

E-Factor: A more practical and comprehensive metric, the E-Factor is defined as the mass ratio of waste generated to the mass of the desired product. sheldon.nl It accounts for reaction yield, solvent losses, reagents, and process aids, providing a realistic measure of the environmental footprint of a process. sheldon.nl The fine chemical and pharmaceutical industries traditionally have very high E-Factors, often generating many kilograms of waste per kilogram of product. sheldon.nl

Table 2: Illustrative Comparison of Synthetic Pathways using Green Metrics

| Parameter | "Classical" Pathway (e.g., Alkylation) | "Green" Pathway (e.g., Alkylation) |

| Solvent | Large volume of organic solvent (e.g., DMF, Acetonitrile) | Solvent-free or water thieme-connect.comresearchgate.nettandfonline.com |

| Reagents | Stoichiometric base (e.g., NaH, K2CO3) | Catalytic amount of a reusable catalyst researchgate.net |

| Energy | Conventional heating, long reaction times | Microwave or ultrasonic irradiation, shorter times researchgate.net |

| Atom Economy | Moderate (side products from base) | Potentially higher (fewer side products) |

| E-Factor (Estimated) | High (5-100 kg waste/kg product) sheldon.nl | Low (<1-5 kg waste/kg product) |

Iii. Mechanistic Investigations of Chemical Transformations Involving Methyl 2 3 Nitro 1h Pyrazol 1 Yl Acetate

Reactivity of the Nitro Group: Reduction and Substitution Reactions

The strongly electron-withdrawing nitro group at the C3 position of the pyrazole (B372694) ring is a focal point for several important transformations. Its presence not only allows for its own conversion into other functional groups but also significantly influences the reactivity of the pyrazole ring itself.

Reductive Transformations to Amino Pyrazole Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation, providing a gateway to a variety of amino pyrazole derivatives. This conversion turns the electron-withdrawing nitro substituent into an electron-donating amino group, which drastically alters the chemical properties of the pyrazole ring. masterorganicchemistry.com A range of reducing agents and conditions can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.org

Common methods for the reduction of aromatic nitro compounds, which are applicable to Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate, include catalytic hydrogenation and the use of metallic reducing agents in acidic media. masterorganicchemistry.comwikipedia.org

Interactive Data Table: Common Reagents for Nitro Group Reduction

| Reducing Agent/System | Typical Conditions | Notes |

| H₂, Pd/C, PtO₂ or Raney Ni | Room temperature to moderate heat, atmospheric to high pressure | A common and clean method, but may also reduce other functional groups. masterorganicchemistry.comwikipedia.org |

| Fe, Sn, or Zn in acidic medium (e.g., HCl) | Refluxing temperatures | A classic and effective method, often used in industrial settings. masterorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | A milder reducing agent, can be selective in the presence of other reducible groups. |

| Tin(II) Chloride (SnCl₂) | Acidic conditions | A versatile reagent for the reduction of nitroarenes. |

The resulting Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a valuable intermediate for the synthesis of more complex heterocyclic systems, including fused pyrazole derivatives and compounds with potential biological activity.

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazole Ring Activated by the Nitro Group

The electron-withdrawing nature of the nitro group significantly activates the pyrazole ring towards nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the positions ortho and para to the nitro group. In the case of 3-nitropyrazole derivatives, the C5 position is particularly activated. The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. numberanalytics.comnih.gov The stability of this intermediate is enhanced by the presence of the nitro group, which delocalizes the negative charge. numberanalytics.comlibretexts.org

While direct SNAr reactions on this compound are not extensively detailed in the provided search results, the principles of SNAr on nitropyrazoles are well-established. researchgate.netresearchgate.net For instance, in related N-substituted 3,4-dinitropyrazoles, nucleophilic substitution occurs regioselectively at the C3 position. researchgate.net Similarly, 1-amino-3,4-dinitropyrazole undergoes regioselective substitution of the nitro group at the 3-position with S-nucleophiles. researchgate.net These examples highlight the potent activating effect of the nitro group in facilitating the displacement of a leaving group (in these cases, another nitro group) by a nucleophile.

Interactive Data Table: Examples of Nucleophilic Aromatic Substitution on Nitropyrazoles

| Nucleophile | Product Type | Reference |

| S-nucleophiles (e.g., thiols) | Thioether-substituted pyrazoles | researchgate.netresearchgate.net |

| O-nucleophiles (e.g., alkoxides, phenoxides) | Ether-substituted pyrazoles | researchgate.net |

| N-nucleophiles (e.g., amines, ammonia) | Amino-substituted pyrazoles | researchgate.net |

Reactivity of the Ester Moiety: Hydrolysis, Aminolysis, and Condensation Reactions

The methyl ester group in this compound is susceptible to various nucleophilic acyl substitution reactions, providing a handle for further molecular elaboration.

Kinetics and Thermodynamics of Ester Hydrolysis in Heterocyclic Systems

The hydrolysis of the ester to the corresponding carboxylic acid, 2-(3-nitro-1H-pyrazol-1-yl)acetic acid, can be achieved under either acidic or basic conditions. The kinetics and thermodynamics of ester hydrolysis in heterocyclic systems are influenced by both the electronic nature of the heterocyclic ring and the substituents it bears. The electron-withdrawing 3-nitro-1H-pyrazol-1-yl group is expected to facilitate the hydrolysis by stabilizing the transition state of the nucleophilic attack on the ester carbonyl. This is a general trend observed in ester hydrolysis where electron-withdrawing groups attached to the acyl portion increase the reaction rate.

Formation of Amides and Other Ester Derivatives

The ester can readily undergo aminolysis upon reaction with primary or secondary amines to form the corresponding amides. This reaction is a versatile method for introducing a wide range of substituents and for building more complex molecules. The reaction typically proceeds by nucleophilic attack of the amine on the ester carbonyl, followed by elimination of methanol.

Furthermore, transesterification reactions can be employed to replace the methyl group with other alkyl or aryl groups, leading to a variety of different esters.

Electrophilic and Nucleophilic Attack on the Pyrazole Heterocycle

The pyrazole ring itself can undergo both electrophilic and nucleophilic attack, with the regioselectivity being strongly governed by the existing substituents.

Electrophilic Attack: The pyrazole ring is an aromatic heterocycle and can undergo electrophilic substitution. rrbdavc.org However, the presence of the strongly deactivating nitro group at the C3 position and the N-acetic acid methyl ester group makes the ring electron-deficient and thus less reactive towards electrophiles. Electrophilic attack, if it were to occur, would be directed to the C4 position, which is the most electron-rich carbon atom in the ring. rrbdavc.org Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. However, forcing conditions would likely be required for such reactions to proceed on this deactivated ring system.

Nucleophilic Attack: As previously discussed in the context of SNAr reactions (Section 3.1.2), the electron-deficient nature of the pyrazole ring in this compound makes it susceptible to nucleophilic attack. Besides the substitution of a leaving group, nucleophiles can also, in some cases, add to the ring or react in other ways. For instance, Vicarious Nucleophilic Substitution (VNS) is a known reaction for nitropyridines, where a carbanion attacks a C-H position, followed by elimination. acs.org Such reactivity could potentially be explored for the functionalization of the C5 position of the pyrazole ring in the title compound.

Site Selectivity in Ring Functionalization

The functionalization of the pyrazole ring in "this compound" is a subject of interest for creating novel derivatives with potentially useful properties. The position of substitution on the pyrazole ring is dictated by the interplay of the electronic effects of the existing substituents.

Conversely, in nucleophilic substitution reactions, the nitro group at C3 makes the carbon atom to which it is attached highly electrophilic and susceptible to attack. Studies on related N-substituted 3,4-dinitropyrazoles have shown that nucleophilic substitution occurs regioselectively at the 3-position, with the nitro group being displaced. While "this compound" does not have a second nitro group at the C4 position to further activate the ring, the principle of C3 being an active site for nucleophilic attack remains relevant.

The table below summarizes the expected site selectivity for different types of ring functionalization on "this compound" based on general principles of pyrazole chemistry.

| Reaction Type | Expected Primary Site of Functionalization | Rationale |

| Electrophilic Substitution | C4 | The C3-nitro group is a strong deactivating and meta-directing group. |

| Nucleophilic Substitution | C3 | The C3 carbon is activated by the electron-withdrawing nitro group. |

| Radical Functionalization | C4/C5 | Less predictable, but often favors positions with lower steric hindrance and higher electron density. |

It is important to note that these are predictions based on established principles, and experimental verification is necessary to confirm the actual site selectivity for specific reactions involving "this compound."

Influence of Substituents on Reaction Pathways and Mechanisms (e.g., [2+4] cycloadditions)

The substituents on the pyrazole ring of "this compound" play a crucial role in directing the course of cycloaddition reactions. In the context of [2+4] cycloadditions (Diels-Alder reactions), the pyrazole ring itself is generally electron-rich and can act as a diene. However, the presence of the strongly electron-withdrawing nitro group at the C3 position significantly reduces the electron density of the pyrazole ring, making it a poor diene.

Conversely, the electron-deficient nature of the nitropyrazole ring could allow it to act as a dienophile in inverse-electron-demand Diels-Alder reactions. In such cases, the regioselectivity of the cycloaddition would be governed by the electronic and steric influences of both the nitro group and the N-acetic acid methyl ester group.

In 1,3-dipolar cycloaddition reactions, the pyrazole ring can act as the dipolarophile. The reactivity of the C4=C5 double bond towards 1,3-dipoles will be influenced by the substituents. The electron-withdrawing nitro group will lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyrazole's double bond, making it more reactive towards electron-rich dipoles.

The N-substituent, the methyl acetate (B1210297) group, can influence the stereoselectivity of the cycloaddition by sterically hindering one face of the pyrazole ring. The regioselectivity of 1,3-dipolar cycloadditions is determined by the orbital coefficients of the frontier molecular orbitals (HOMO and LUMO) of the dipole and the dipolarophile. The nitro group at C3 will significantly polarize the C4=C5 bond, leading to a preference for one regioisomer over the other.

The following table outlines the potential influence of the substituents on cycloaddition reactions involving "this compound."

| Reaction Type | Role of Pyrazole Derivative | Influence of C3-NO2 Group | Influence of N1-CH2COOCH3 Group |

| [4+2] Cycloaddition | Dienophile (Inverse-Demand) | Enhances reactivity by lowering LUMO energy. | Steric hindrance can influence facial selectivity. |

| [3+2] Cycloaddition | Dipolarophile | Enhances reactivity towards electron-rich dipoles by lowering LUMO energy; directs regioselectivity. | Steric hindrance can influence facial selectivity and may affect regioselectivity. |

Metal-Catalyzed Reactions and Coordination Chemistry

The presence of multiple heteroatoms (three nitrogen atoms and two oxygen atoms) in "this compound" makes it an interesting candidate as a ligand in coordination chemistry. The pyrazole ring and the acetate group can both participate in binding to metal ions, potentially leading to the formation of metal complexes with interesting structural and catalytic properties.

Ligand Properties and Chelation Behavior of Pyrazole Derivatives

Pyrazole derivatives are well-known for their ability to act as ligands in coordination chemistry. The N2 atom of the pyrazole ring possesses a lone pair of electrons and is a common coordination site for metal ions. In "this compound," the carbonyl oxygen of the acetate group can also act as a donor atom.

This arrangement allows for the possibility of chelation, where the ligand binds to a metal center through both the N2 atom of the pyrazole ring and the carbonyl oxygen of the acetate group, forming a stable five-membered chelate ring. The formation of such a chelate would enhance the stability of the resulting metal complex. The nitro group at the C3 position, being electron-withdrawing, will reduce the basicity of the N2 atom, which could affect the strength of the metal-ligand bond.

The potential coordination modes of "this compound" are summarized in the table below.

| Coordination Mode | Donor Atoms | Potential Chelate Ring Size |

| Monodentate | N2 of pyrazole | - |

| Monodentate | O of carbonyl | - |

| Bidentate (Chelating) | N2 of pyrazole and O of carbonyl | 5-membered |

The actual coordination behavior will depend on various factors, including the nature of the metal ion, the solvent system, and the reaction conditions.

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes derived from pyrazole-based ligands have found applications in various catalytic transformations. The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity and selectivity of the metal complex.

Complexes of "this compound" could potentially be explored as catalysts in a range of reactions. For instance, copper(II) complexes of pyrazole derivatives have been shown to catalyze oxidation reactions. The specific combination of a soft nitrogen donor (from the pyrazole) and a hard oxygen donor (from the carbonyl group) in the ligand could be beneficial for stabilizing different oxidation states of a metal center, which is often a key requirement for catalytic cycles.

The electron-withdrawing nitro group on the pyrazole ring would make the metal center more electrophilic, which could enhance its catalytic activity in reactions such as Lewis acid catalysis. The steric bulk provided by the entire ligand framework can also influence the selectivity of the catalytic reaction, for example, in asymmetric catalysis if a chiral version of the ligand were to be synthesized.

Potential catalytic applications for metal complexes of "this compound" are listed below, based on the known catalytic activities of similar pyrazole-based metal complexes.

| Potential Catalytic Application | Relevant Metal Ions | Rationale |

| Oxidation Reactions | Cu(II), Fe(II/III), Mn(II/III) | Pyrazole ligands are known to support oxidation catalysis. |

| Lewis Acid Catalysis | Zn(II), Sc(III), Cu(II) | The electron-withdrawing nature of the ligand can enhance the Lewis acidity of the metal center. |

| C-C Coupling Reactions | Pd(II), Ni(II), Cu(I) | Pyrazole-based ligands can be effective in stabilizing catalytically active species in cross-coupling reactions. |

Further research is required to synthesize and characterize metal complexes of "this compound" and to evaluate their efficacy in these and other catalytic transformations.

Iv. Advanced Spectroscopic and Structural Elucidation Techniques for Methyl 2 3 Nitro 1h Pyrazol 1 Yl Acetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Connectivity

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to establish the precise connectivity of atoms and to infer conformational preferences.

For this compound, the ¹H NMR spectrum provides key information. The protons on the pyrazole (B372694) ring, the methylene (B1212753) group (-CH₂-), and the methyl group (-CH₃) each exhibit characteristic chemical shifts. The protons at positions 4 and 5 of the 3-nitropyrazole ring typically appear as doublets due to mutual coupling. The methylene protons adjacent to the pyrazole nitrogen and the ester group appear as a singlet, as does the methyl group of the ester functionality.

The ¹³C NMR spectrum complements the ¹H data, showing distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyrazole ring, the methylene carbon, and the methyl carbon. The chemical shifts are influenced by the electron-withdrawing nature of the attached nitro and ester groups.

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following data are typical predicted ranges for this class of compounds in a standard solvent like DMSO-d₆. Actual experimental values may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-4 (pyrazole) | ~7.0 - 7.5 (d) | - |

| H-5 (pyrazole) | ~8.0 - 8.5 (d) | - |

| -CH₂- | ~5.3 - 5.8 (s) | ~50 - 55 |

| -OCH₃ | ~3.7 - 4.0 (s) | ~52 - 56 |

| C-3 (pyrazole) | - | ~155 - 160 |

| C-4 (pyrazole) | - | ~110 - 115 |

| C-5 (pyrazole) | - | ~130 - 135 |

Two-dimensional (2D) NMR techniques are crucial for confirming the assignments made from 1D spectra and for establishing detailed connectivity within the molecule. youtube.comsdsu.edue-bookshelf.deoxinst.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key cross-peak would be observed between the signals for the H-4 and H-5 protons of the pyrazole ring, confirming their adjacent relationship.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons (¹JCH). sdsu.eduuvic.ca This allows for the unambiguous assignment of each protonated carbon. For instance, the signal for the methylene protons would show a correlation to the methylene carbon signal, and the methyl proton signal would correlate to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range connectivity (typically over two or three bonds, ²JCH and ³JCH). youtube.comsdsu.edu It connects different fragments of the molecule. Key HMBC correlations for this compound would include:

The methylene protons (-CH₂-) showing correlations to the C-5 and N-1 adjacent carbons of the pyrazole ring, as well as to the ester carbonyl carbon (C=O).

The pyrazole ring protons (H-4 and H-5) showing correlations to other ring carbons.

The methyl protons (-OCH₃) showing a correlation to the ester carbonyl carbon.

Variable temperature (VT) NMR experiments are employed to study dynamic molecular processes, such as conformational exchange or tautomerism, that occur on the NMR timescale. ox.ac.uk For pyrazole derivatives, a significant area of study is annular tautomerism, where the N-H proton can migrate between the two nitrogen atoms. However, in this compound, the nitrogen at the 1-position is substituted with the methyl acetate (B1210297) group, which locks the tautomeric form and prevents this specific dynamic process.

VT-NMR could still be useful for studying restricted rotation around single bonds, for example, the N-C bond connecting the pyrazole ring to the acetate side chain. At lower temperatures, distinct signals for different rotamers (rotational isomers) might be observed if the energy barrier to rotation is sufficiently high. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal, allowing for the calculation of the rotational energy barrier.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions.

The vibrational spectrum of this compound is characterized by specific absorption bands corresponding to its key functional groups.

Nitro Group (NO₂): The nitro group gives rise to two prominent stretching vibrations:

Asymmetric stretching (νas): Typically observed in the range of 1500-1560 cm⁻¹. For nitropyrazoles, this band is often strong and found near 1520-1540 cm⁻¹. acrhem.orgresearchgate.net

Symmetric stretching (νs): Found in the 1330-1370 cm⁻¹ region. acrhem.orgresearchgate.net The exact positions of these bands can be influenced by the electronic environment and potential hydrogen bonding interactions.

Ester Carbonyl (C=O): The stretching vibration of the ester carbonyl group is a very strong and sharp band in the IR spectrum, typically appearing in the range of 1735-1750 cm⁻¹. The position can shift depending on conjugation and the electronic nature of substituents.

Other Vibrations: Other characteristic bands include C-H stretching from the pyrazole ring and alkyl groups (around 2850-3150 cm⁻¹), C=N and C=C stretching from the pyrazole ring (1400-1600 cm⁻¹), and C-O stretching from the ester group (1100-1300 cm⁻¹).

Table 4.2: Characteristic FT-IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 (Strong) | 1520 - 1560 (Medium) |

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1370 (Strong) | 1330 - 1370 (Strong) |

| Ester (C=O) | Carbonyl Stretch | 1735 - 1750 (Very Strong) | 1735 - 1750 (Weak) |

| Pyrazole Ring | C=N, C=C Stretch | 1400 - 1600 (Medium-Strong) | 1400 - 1600 (Medium-Strong) |

| Ester (C-O) | C-O-C Stretch | 1100 - 1300 (Strong) | 1100 - 1300 (Medium) |

While this compound lacks a traditional hydrogen bond donor like an N-H or O-H group, it can act as a hydrogen bond acceptor through the oxygen atoms of the nitro and ester carbonyl groups. nih.gov In the solid state or in protic solvents, weak C-H···O or C-H···N hydrogen bonds can form. researchgate.netnih.gov These interactions involve the pyrazole ring C-H protons acting as weak donors and the oxygen or nitrogen atoms acting as acceptors.

These weak intermolecular interactions can be studied using vibrational spectroscopy. The formation of hydrogen bonds typically causes a slight redshift (shift to lower frequency) and broadening of the stretching bands of the participating groups (e.g., C=O and NO₂). Comparing the spectra in non-polar solvents with those in protic solvents or in the solid state can reveal the presence and relative strength of these interactions. rsc.org

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular conformation and how molecules pack together in the crystal lattice. nih.gov

Although a specific crystal structure for this compound is not widely published, analysis of related nitropyrazole structures reveals common features. atlantis-press.comresearchgate.netresearchgate.net The pyrazole ring is typically planar. atlantis-press.com The nitro group may be coplanar with the ring or slightly twisted, depending on steric hindrance and crystal packing forces. The conformation of the methyl acetate side chain, particularly the torsion angles around the N1-CH₂ and CH₂-C=O bonds, would be determined by steric and electronic effects, as well as by intermolecular interactions within the crystal.

Table 4.3: Expected Crystallographic Parameters for a Nitropyrazole Derivative Note: This table presents typical data for compounds in this class and is for illustrative purposes.

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| N1-N2 Bond Length | ~1.35 - 1.38 Å |

| C3-N(O₂) Bond Length | ~1.45 - 1.48 Å |

| C=O Bond Length | ~1.20 - 1.22 Å |

| Pyrazole Ring | Planar or near-planar |

Crystal Packing and Supramolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like normalized contact distance (dnorm) onto the molecular surface, researchers can identify key interactions that govern the crystal packing. For a molecule like this compound, which contains hydrogen bond donors and acceptors, a nitro group, and an aromatic pyrazole ring, a complex network of supramolecular interactions is anticipated.

The analysis of related nitropyrazole structures reveals that crystal packing is often dominated by specific types of contacts. nih.govrsc.orgmdpi.com The dnorm map would likely highlight intense red spots corresponding to short intermolecular contacts, primarily C—H···O hydrogen bonds involving the oxygen atoms of the nitro and carbonyl groups and hydrogen atoms from adjacent molecules.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions. Based on studies of similar pyrazole derivatives, the most significant contributions to the crystal packing are expected from H···H, O···H/H···O, and C···H/H···C contacts. nih.govmdpi.com The relative contributions of these contacts are summarized in the interactive table below, based on representative data from analogous compounds.

Interactive Data Table: Expected Intermolecular Contact Contributions from Hirshfeld Surface Analysis Note: Data is representative of similarly functionalized pyrazole compounds.

| Intermolecular Contact Type | Expected Contribution (%) | Significance in Crystal Packing |

| H···H | 40 - 55% | Represents the high proportion of hydrogen atoms on the molecular surface. |

| O···H / H···O | 20 - 40% | Indicates the presence of significant C—H···O hydrogen bonding, primarily involving the nitro and carbonyl groups. chemscene.com |

| C···H / H···C | 5 - 15% | Relates to weaker C-H···π interactions with the pyrazole ring. |

| N···H / H···N | 1 - 10% | Suggests potential weak interactions with the pyrazole ring nitrogen atoms. nih.gov |

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles in the Pyrazole and Acetate Moieties

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. This technique provides accurate measurements of bond lengths, bond angles, and dihedral angles, confirming the molecular geometry. While specific crystallographic data for this compound is not publicly available, the expected geometric parameters can be reliably inferred from the established structures of related pyrazole and acetate compounds. mdpi.comresearchgate.netiucr.orgmdpi.com

The pyrazole ring is expected to be essentially planar due to its aromatic character. mdpi.com The introduction of the nitro group at the C3 position and the acetate substituent at the N1 position will induce minor distortions in the ring's bond angles. The bond lengths within the pyrazole ring are expected to be intermediate between typical single and double bonds, which is characteristic of an aromatic system. mdpi.com

Interactive Data Table: Typical Geometric Parameters for Pyrazole and Acetate Moieties Note: Values are based on published data for structurally similar compounds.

| Parameter | Moiety | Atoms Involved | Expected Value |

| Bond Length | Pyrazole | N1—N2 | ~ 1.35 Å |

| Bond Length | Pyrazole | N2—C3 | ~ 1.33 Å |

| Bond Length | Pyrazole | C3—C4 | ~ 1.42 Å |

| Bond Length | Pyrazole | C4—C5 | ~ 1.36 Å |

| Bond Length | Pyrazole | C5—N1 | ~ 1.37 Å |

| Bond Length | Pyrazole | C3—N(nitro) | ~ 1.45 Å |

| Bond Length | Acetate | C=O | ~ 1.21 Å |

| Bond Length | Acetate | C—O(methyl) | ~ 1.33 Å |

| Bond Angle | Pyrazole | C5—N1—N2 | ~ 112° |

| Bond Angle | Pyrazole | N1—N2—C3 | ~ 105° |

| Bond Angle | Pyrazole | N2—C3—C4 | ~ 111° |

| Bond Angle | Acetate | O=C—O | ~ 125° |

Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, the molecular formula is C₆H₇N₃O₄. chemscene.com HRMS analysis would be used to verify this composition by comparing the experimentally measured mass of the molecular ion to the theoretically calculated exact mass.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₇N₃O₄ |

| Calculated Exact Mass ([M+H]⁺) | 186.0458 Da |

| Expected Found Mass ([M+H]⁺) | 186.0458 ± 0.0005 Da |

The close agreement between the calculated and found masses provides high confidence in the compound's elemental formula, a standard requirement for the characterization of new chemical entities.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion. In a typical experiment, the protonated molecular ion ([M+H]⁺, m/z 186.05) of this compound would be isolated and subjected to collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint of the molecule.

The fragmentation of this compound is expected to follow pathways characteristic of both nitropyrazoles and methyl esters. researchgate.netlibretexts.org Key fragmentation events would include:

Loss of the nitro group: A characteristic fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da).

Cleavage of the ester group: Common losses from the methyl acetate side chain include the loss of the methoxy (B1213986) radical (•OCH₃, 31 Da) or the entire methoxycarbonyl group (•COOCH₃, 59 Da).

Pyrazole ring cleavage: Following initial losses, the pyrazole ring itself can fragment, often through the elimination of neutral molecules like HCN (27 Da). researchgate.net

A plausible fragmentation pathway starting from the [M+H]⁺ ion is detailed in the table below.

Interactive Data Table: Proposed MS/MS Fragmentation Pathway

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragment Identity |

| 186.05 | 140.04 | NO₂ (46.01 Da) | [M+H - NO₂]⁺ |

| 186.05 | 127.04 | •COOCH₃ (59.01 Da) | [M+H - •COOCH₃]⁺ |

| 140.04 | 112.04 | CO (28.00 Da) | [M+H - NO₂ - CO]⁺ |

| 140.04 | 82.03 | •COOCH₃ (59.01 Da) | [M+H - NO₂ - •CH₂COOCH₃]⁺ (Pyrazole Ring Fragment) |

| 127.04 | 81.03 | NO₂ (46.01 Da) | [M+H - •COOCH₃ - NO₂]⁺ (Pyrazolyl Cation) |

This detailed fragmentation analysis, combined with HRMS and crystallographic data, provides a comprehensive and unambiguous structural elucidation of this compound.

V. Computational Chemistry and Theoretical Studies on Methyl 2 3 Nitro 1h Pyrazol 1 Yl Acetate

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

There is no available research detailing MD simulations that would describe the compound's dynamic behavior, stability, and interactions within a solvent environment.

Consequently, without access to dedicated scholarly research or database entries for Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate, a scientifically accurate and detailed article adhering to the requested structure cannot be generated at this time.

Conformational Sampling in Solution

Conformational analysis is crucial for understanding a molecule's three-dimensional structure, which in turn governs its physical properties and biological interactions. For this compound, the primary sources of conformational flexibility are the rotation around the single bonds of the acetate (B1210297) side chain.

Theoretical methods such as Density Functional Theory (DFT) or semi-empirical methods can be used to perform a systematic scan of the potential energy surface (PES) by rotating key dihedral angles. mdpi.com The main rotatable bonds in this compound are the N1-C(H₂) bond connecting the pyrazole (B372694) ring to the acetate group and the C(H₂)-C(O) bond within the side chain. Another important structural parameter is the dihedral angle of the nitro group relative to the pyrazole ring. In related nitropyrazole structures, the nitro group often adopts a nearly planar conformation with the pyrazole ring to maximize conjugation, though steric hindrance can cause it to twist. mdpi.com

In a solution-phase study, conformational sampling would be performed using methods like Monte Carlo simulations or molecular dynamics (MD), often incorporating an implicit solvent model to account for the dielectric effect of the medium. researchgate.net These simulations would identify low-energy conformers that are likely to be populated at a given temperature. The results would typically be presented as a table of relative energies for the most stable conformers, characterized by their defining dihedral angles.

Table 1: Illustrative Conformational Analysis of this compound This table presents hypothetical data for the most stable conformers that would be identified through computational sampling.

| Conformer | Dihedral Angle 1 (C5-N1-CH₂-C=O) | Dihedral Angle 2 (N1-CH₂-C=O-O) | Relative Energy (kcal/mol) |

| A | ~0° | ~180° | 0.00 |

| B | ~180° | ~180° | +1.5 |

| C | ~90° | ~0° | +3.2 |

Solvent-Solute Interactions and Aggregation Behavior

The interaction between a solute and solvent molecules dictates solubility, chemical reactivity, and spectral properties. Computational methods can model these interactions to predict how this compound behaves in different solvents.

Solvent-Solute Interactions: These are typically studied using either implicit or explicit solvent models.

Implicit Models (e.g., Polarizable Continuum Model - PCM): The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient for calculating how solvent polarity affects the solute's electronic structure and conformational energies. researchgate.net

Explicit Models: Individual solvent molecules are included in the simulation box around the solute. This method, often used in molecular dynamics (MD) simulations, provides detailed information on specific interactions like hydrogen bonding between the solvent and the solute's nitro or ester groups. nih.gov

For this compound, the polar nitro and ester functionalities are expected to engage in significant dipole-dipole interactions with polar solvents. Time-Dependent DFT (TD-DFT) calculations combined with these solvent models can predict solvatochromic shifts in the molecule's UV-Vis absorption spectrum. qnl.qa

Aggregation Behavior: In concentrated solutions or the solid state, molecules may self-assemble or aggregate. For aromatic and heteroaromatic compounds like nitropyrazoles, π-π stacking interactions between the pyrazole rings are a primary driving force for aggregation. Computational studies can investigate the geometry and binding energy of dimers and larger clusters. mdpi.com MD simulations are particularly useful for observing the dynamics of aggregation and predicting the most stable packing arrangements. mdpi.com

Reaction Mechanism Elucidation via Transition State Search and Potential Energy Surfaces

Understanding the mechanism of a chemical reaction involves mapping the lowest energy path from reactants to products on the potential energy surface (PES). researchgate.net The highest point along this path is the transition state (TS), which represents the kinetic barrier to the reaction. github.ionih.gov Computational chemistry is essential for locating these unstable transition state structures and characterizing the reaction pathways.

Calculation of Activation Barriers and Reaction Pathways

The activation barrier (or activation free energy, ΔG‡) of a reaction is the energy difference between the transition state and the reactants. Its calculation is a cornerstone of computational reaction dynamics. The general procedure involves:

Locating Stationary Points: The geometries of the reactants, products, and transition state(s) are optimized using methods like DFT.

Frequency Calculations: A vibrational frequency analysis is performed at each optimized geometry. A stable minimum (reactant or product) has all real frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. scm.com

Energy Calculation: The electronic energies are calculated, and thermal corrections are added to obtain the free energies at a specific temperature. The activation energy is then the difference in free energy between the TS and the reactants. researchgate.net

Reaction Path Following: Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the identified transition state correctly connects the desired reactants and products on the PES. researchgate.net

These calculations provide quantitative predictions of reaction rates and can reveal the feasibility of different competing pathways. researchgate.netresearchgate.net

Isomerization Mechanisms (e.g., N-nitro to C-nitro rearrangement)

A well-documented reaction for nitropyrazoles is the thermal rearrangement of an N-nitro group to a C-nitro group on the pyrazole ring. acs.orgacs.org For instance, 1-nitropyrazole (B188897) (an N-nitropyrazole) can be thermally rearranged to form 3-nitropyrazole and 5-nitropyrazole (C-nitropyrazoles). acrhem.org This type of isomerization is highly relevant to the chemistry of compounds like this compound, as similar rearrangements could potentially occur under certain conditions.

Theoretical studies have been conducted on the isomerization of the parent N-nitropyrazole molecule to shed light on the mechanism. A computational study using DFT proposed several possible pathways for this rearrangement. The lowest energy pathway was identified, and its activation barrier was calculated, showing good agreement with experimental results. researchgate.net Such a mechanism typically involves an intramolecular migration of the nitro group via a high-energy transition state.

While specific calculations for this compound are not available, the data from the parent N-nitropyrazole system provides a valuable model for the type of information that would be obtained.

Table 2: Calculated Activation Barrier for the Isomerization of N-Nitropyrazole to 2H-3-Nitropyrazole Data adapted from theoretical studies on the parent N-nitropyrazole system as an illustrative example. researchgate.net

| Reaction Pathway | Method | Calculated Activation Energy (kcal/mol) |

| Isomerization | DFT (B3LYP) | ~38-40 |

Vi. Applications in Advanced Chemical Synthesis and Material Science

Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate as a Versatile Synthetic Intermediate

The chemical reactivity of this compound makes it a valuable building block for the construction of intricate molecular frameworks. The presence of multiple functional groups allows for a variety of chemical transformations, enabling its use as a foundational element in the synthesis of more complex structures.

This compound serves as a key starting material in the synthesis of various fused heterocyclic systems. The pyrazole (B372694) ring itself is a common core in many biologically active compounds, and the substituents on this starting material provide handles for further cyclization reactions. For instance, the ester group can be hydrolyzed and converted into other functionalities, while the nitro group can be reduced to an amino group, which is a common precursor for building additional rings.

One important class of compounds that can be synthesized from pyrazole derivatives are pyrazolo[1,5-a]pyrimidines. These are typically formed through the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. By reducing the nitro group of this compound to an amine and subsequently modifying the acetate (B1210297) group, access to the necessary precursors for pyrazolo[1,5-a]pyrimidine (B1248293) synthesis can be achieved. These fused heterocycles are of significant interest due to their potential as kinase inhibitors in cancer therapy. nih.govresearchgate.netnih.govmdpi.com

Another significant heterocyclic system derived from pyrazole precursors is the pyrazolo[3,4-b]pyridine scaffold. The synthesis of these structures often involves the reaction of a 5-aminopyrazole-4-carbaldehyde or a related derivative with a compound containing an active methylene (B1212753) group. The functional groups on this compound can be chemically manipulated to introduce the required functionalities for the construction of the pyridine (B92270) ring fused to the pyrazole core.

Furthermore, pyrazolotriazines represent another class of fused heterocycles that can be accessed from appropriately substituted pyrazole intermediates. The synthesis of these compounds typically involves the reaction of an aminopyrazole with a 1,2-dicarbonyl compound or a similar reagent.

The versatility of this compound as a precursor is summarized in the table below, highlighting the potential heterocyclic architectures that can be derived from it.

| Precursor Derivative (from this compound) | Reagent | Resulting Heterocyclic Architecture |

| 5-Amino-1H-pyrazole-3-acetic acid derivative | β-Dicarbonyl compound | Pyrazolo[1,5-a]pyrimidine |

| 5-Amino-1H-pyrazole-3-carbaldehyde derivative | Active methylene compound | Pyrazolo[3,4-b]pyridine |

| 3-Amino-1H-pyrazole-4-carboxylic acid derivative | 1,2-Dicarbonyl compound | Pyrazolotriazine |

Beyond fused heterocycles, this compound is a valuable building block for synthesizing multifunctional organic molecules that may not necessarily be fused ring systems. The nitro group is a versatile functional group that can participate in various transformations. It can be reduced to an amine, which can then be acylated, alkylated, or used in the formation of Schiff bases. The ester group can be hydrolyzed to a carboxylic acid, which can then be converted to amides, esters, or other acid derivatives.

This dual functionality allows for the stepwise or orthogonal introduction of different molecular fragments, leading to the creation of molecules with tailored properties. For instance, the pyrazole core can be linked to other aromatic or heterocyclic systems through the acetate side chain, while the nitro group can be used to introduce a different functionality at another position of the molecule. This modular approach is highly valuable in the design and synthesis of novel compounds for various applications, including energetic materials. mdpi.com

Research and Development of Novel Agrochemical Active Ingredients and Research Tools

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with many commercial pesticides containing this heterocyclic core. This compound serves as a valuable starting material for the synthesis of new agrochemical candidates.

Structure-Activity Relationship (SAR) studies are crucial for the optimization of lead compounds in agrochemical research. By systematically modifying the structure of a molecule and evaluating its biological activity, researchers can identify the key structural features responsible for its desired effect. The functional groups on this compound provide convenient points for chemical modification to generate a library of analogues for SAR studies.

For example, in the development of new fungicides, the ester group can be converted to a series of amides by reacting the corresponding carboxylic acid with various amines. The resulting carboxamides can then be tested for their fungicidal activity. Similarly, the nitro group can be reduced and the resulting amine can be derivatized to explore the effect of different substituents at this position on the biological activity. These studies help in understanding how the size, shape, and electronic properties of the substituents influence the interaction of the molecule with its biological target. nih.govresearchgate.netmdpi.com

A hypothetical SAR study starting from this compound for the development of a new fungicide is outlined in the table below.

| Modification on this compound | Rationale for SAR Study | Potential Impact on Fungicidal Activity |

| Conversion of the ester to a series of amides | To explore the effect of different substituents on the carboxamide nitrogen. | May improve binding to the target enzyme. |

| Reduction of the nitro group and derivatization of the resulting amine | To investigate the influence of substituents at the 3-position of the pyrazole ring. | Could enhance potency and spectrum of activity. |

| Introduction of substituents on the pyrazole ring | To probe the steric and electronic requirements for optimal activity. | May lead to improved efficacy and selectivity. |

This compound can be utilized to design and synthesize novel pyrazole-based pesticide analogs for investigational purposes. This includes the synthesis of compounds that can act as probes to study the mode of action of existing pesticides or to identify new biological targets.

For instance, by incorporating a fluorescent tag or a reactive group into the molecule, researchers can create tools to visualize the localization of the pesticide within the target organism or to identify the proteins it interacts with. The versatile chemistry of this compound allows for the introduction of such tags at specific positions in the molecule.

Furthermore, this compound can be used to synthesize analogs of known pesticides with modified properties, such as improved metabolic stability or altered spectrum of activity. These investigational compounds are essential for understanding the factors that govern the efficacy and selectivity of pyrazole-based pesticides. biorxiv.orgnih.govnih.gov

Applications in Pharmaceutical Lead Compound Research and Development (excluding clinical data)

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, and this compound serves as a valuable starting point for the discovery and development of new pharmaceutical lead compounds. The structural motifs accessible from this intermediate are relevant to a range of therapeutic areas.

The development of kinase inhibitors is a major focus in cancer research. Many approved and investigational kinase inhibitors feature a pyrazole core. The pyrazolo[1,5-a]pyrimidine scaffold, which can be synthesized from derivatives of this compound, is a known "hinge-binding" motif for many kinases. By elaborating the structure with different substituents, medicinal chemists can design potent and selective inhibitors of specific kinases implicated in cancer progression. ed.ac.uknih.govsci-hub.senih.gov

Inflammation is another area where pyrazole derivatives have shown significant therapeutic potential. The anti-inflammatory drug celecoxib, a selective COX-2 inhibitor, contains a pyrazole ring. The functional handles on this compound allow for the synthesis of a variety of pyrazole-containing molecules that can be screened for anti-inflammatory activity. For example, the acetate side chain can be used to introduce pharmacophores known to interact with inflammatory targets. researchgate.net

The table below summarizes some of the potential pharmaceutical applications of compounds derived from this compound.

| Therapeutic Area | Target Class | Example Scaffold from Precursor |

| Oncology | Kinase Inhibitors | Pyrazolo[1,5-a]pyrimidine |

| Inflammation | COX-2, other inflammatory mediators | Substituted Pyrazole Carboxamides |

| Infectious Diseases | Various microbial enzymes | Functionalized Pyrazole Derivatives |

Scaffold Modification for Drug Discovery Research

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, particularly as kinase inhibitors for targeted cancer therapies. nih.govmdpi.comresearchgate.net The structure of this compound is particularly amenable to scaffold modification, a key strategy in drug discovery for developing new molecular entities with improved efficacy, selectivity, and pharmacokinetic properties.

Researchers can leverage the compound's functional groups for various transformations:

The Nitro Group: The nitro group can be reduced to an amino group, which then serves as a handle for a wide array of subsequent reactions. This amino functionality can be acylated, alkylated, or used to form ureas, thioureas, and sulfonamides, introducing diverse substituents to probe structure-activity relationships (SAR). nih.gov

The Pyrazole Ring: The carbon atoms on the pyrazole ring can undergo electrophilic substitution reactions, allowing for the introduction of halogens or other functional groups, further diversifying the scaffold.

The Acetate Side Chain: The ester moiety can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to form a library of amide derivatives, a common strategy to enhance binding interactions with biological targets. Alternatively, the ester can be reduced to an alcohol, providing another point for chemical diversification.

These modifications allow for the systematic exploration of the chemical space around the core pyrazole structure, aiming to optimize interactions with specific biological targets. The pyrazole scaffold itself is a key component in drugs that target protein kinases, which are crucial in cancer pathology. researchgate.net

Table 1: Potential Scaffold Modifications of this compound and Their Rationale in Drug Discovery

| Structural Moiety | Potential Reaction | Resulting Functional Group | Rationale for Drug Discovery |

| Nitro Group | Reduction | Amino (-NH₂) | Introduce new vectors for substitution; form amides, sulfonamides, ureas. |

| Acetate Side Chain | Hydrolysis | Carboxylic Acid (-COOH) | Form amide libraries to probe binding pockets; improve solubility. |

| Acetate Side Chain | Reduction | Alcohol (-CH₂OH) | Introduce ether or ester linkages for further modification. |

| Pyrazole Ring | Electrophilic Halogenation | Halogenated Pyrazole | Modulate electronic properties and metabolic stability; serve as a handle for cross-coupling. |

Role in Combinatorial Chemistry Libraries for Investigational Compounds

Combinatorial chemistry is a powerful tool for rapidly generating large numbers of diverse molecules for high-throughput screening. genescells.ru this compound is an ideal starting material for building combinatorial libraries due to its multiple points of diversification.

A typical combinatorial synthesis strategy using this compound might involve a multi-step sequence where each step introduces a new element of diversity. For instance:

Core Modification: The nitro group is reduced to an amine.

First Library Generation: The resulting amine is reacted with a diverse set of carboxylic acids or sulfonyl chlorides to create a library of amides or sulfonamides.

Second Library Generation: In parallel or subsequently, the methyl ester is hydrolyzed to a carboxylic acid. This acid is then reacted with a diverse library of amines.

By combining different sets of building blocks at each stage, a large and structurally diverse library of novel pyrazole derivatives can be synthesized efficiently. These libraries are then screened against various biological targets, such as protein kinases, to identify "hit" compounds. researchgate.net The identified hits can then be further optimized in a more focused medicinal chemistry effort. The pyrazole scaffold is a well-established pharmacophore, and libraries based on this core are of significant interest for discovering new investigational compounds. nih.govnih.gov

Utilization in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Beyond its applications in life sciences, the chemical structure of this compound makes it a precursor for designing ligands used in materials science, specifically for the synthesis of coordination polymers and metal-organic frameworks (MOFs).

Ligand Design and Self-Assembly Processes

MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. researchgate.net The properties of a MOF—such as its pore size, shape, and chemical functionality—are directly determined by the geometry and chemical nature of the ligand. rsc.org Pyrazole-based ligands are frequently used in the construction of MOFs due to the ability of the nitrogen atoms in the pyrazole ring to coordinate effectively with metal centers. researchgate.netmdpi.com

To be used as a ligand, this compound would typically be chemically modified first, most commonly by hydrolyzing the methyl ester to form 2-(3-nitro-1H-pyrazol-1-yl)acetic acid. This resulting molecule possesses two distinct coordination sites:

The two nitrogen atoms of the pyrazole ring.

The two oxygen atoms of the carboxylate group.

This multi-functional nature allows it to bridge multiple metal centers, facilitating the self-assembly process that leads to the formation of extended one-, two-, or three-dimensional networks. mdpi.comrsc.org The specific structure that assembles depends on the coordination preference of the chosen metal ion, the geometry of the ligand, and the reaction conditions (e.g., temperature, solvent). The nitro group remains as a functionality decorating the pores of the resulting MOF, potentially influencing its chemical properties.

Potential for Catalytic or Adsorption Applications within Materials Science

The tailored porosity and high surface area of MOFs make them promising materials for applications in catalysis and adsorption. rsc.orgresearchgate.netmdpi.com MOFs built from ligands derived from this compound could have potential in these areas.

Adsorption: The presence of the nitro group within the pores of the MOF would significantly increase the polarity of the internal surface. This could lead to selective adsorption of polar molecules over nonpolar ones, a desirable property for gas separation or purification processes. researchgate.net For example, such a material could be investigated for the selective capture of polar volatile organic compounds (VOCs). researchgate.net

Catalysis: The metal nodes within the MOF structure can act as Lewis acid catalytic sites. Furthermore, the organic ligand itself can be designed to incorporate catalytic functionalities. The pyrazole ring and the nitro group could influence the electronic environment of the metal centers, thereby tuning their catalytic activity. mdpi.com MOFs are widely studied as supports for catalytic nanoparticles or as catalysts in their own right for various organic transformations.

Table 2: Potential Applications of MOFs Derived from this compound

| Application Area | Relevant MOF Feature | Potential Use Case |

| Adsorption/Separation | High surface area; Polar nitro groups lining pores | Selective capture of polar gases or vapors from mixtures. researchgate.netresearchgate.net |

| Heterogeneous Catalysis | Exposed metal centers (Lewis acid sites); Functionalized organic linkers | Catalyzing organic reactions, such as condensations or oxidations. mdpi.com |

| Sensing | Changes in optical or electronic properties upon guest binding | Chemical sensors for detecting specific polar analytes. |

Vii. Advanced Analytical Methodologies for Characterization and Quantification of Methyl 2 3 Nitro 1h Pyrazol 1 Yl Acetate in Complex Matrices

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and analysis of Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate from related substances and impurities. The choice of technique is dictated by the analyte's properties and the analytical objective.